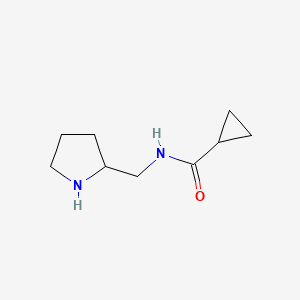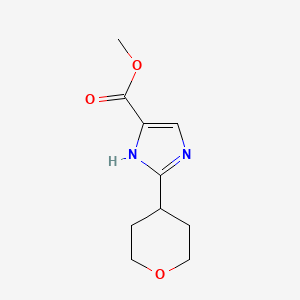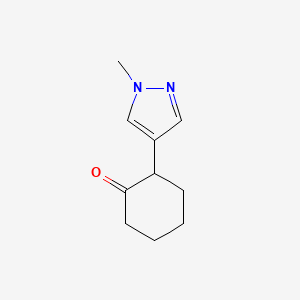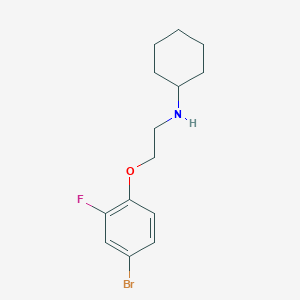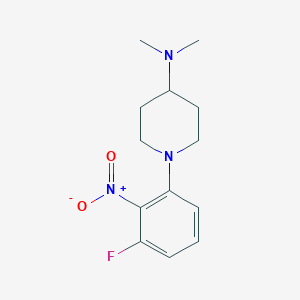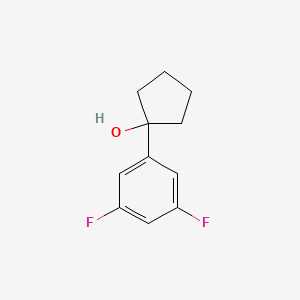![molecular formula C19H23BO3 B1399645 4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane CAS No. 946409-21-8](/img/structure/B1399645.png)
4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane is a useful research compound. Its molecular formula is C19H23BO3 and its molecular weight is 310.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Modified Boronic Acid Derivatives : This compound has been used in the synthesis of 2-mercapto- and 2-piperazino-methyl-phenylboronic acid derivatives. These compounds exhibit inhibitory activity against serine proteases such as thrombin. Studies have shown no S–B coordination and only weak N–B coordination in these compounds (Spencer et al., 2002).
- Synthesis of Optical Probes : A new 4-substituted pyrene derivative of this compound has been synthesized for H2O2 detection in living cells. This compound displayed sensitivity and selectivity for H2O2, demonstrating its potential in biological and chemical sensing applications (Nie et al., 2020).
Applications in Polymer Science
- Polymer Synthesis : This compound has been employed in the microwave-mediated synthesis of arylboronates, which were then used in Suzuki Miyaura coupling reactions to produce a range of biaryls. This method demonstrated efficiency in polymer synthesis (Spencer et al., 2011).
- Catalyst in Polymerization : It has been used as a catalyst in the polymerization of monomers like 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, leading to the production of polymers with narrow molecular weight distribution and high regioregularity (Yokozawa et al., 2011).
Advanced Material Development
- Development of Fluorescent Nanoparticles : This compound has been used in the preparation of fluorescent nanoparticles with high quantum yields. These nanoparticles show potential for applications in imaging and sensing (Fischer et al., 2013).
- Synthesis of Boron-Containing Compounds : Novel boron-containing stilbene derivatives have been synthesized using this compound. These derivatives hold potential for use in the development of new materials for technologies such as LCDs and as intermediates in the synthesis of therapeutic agents for neurodegenerative diseases (Das et al., 2015).
Electrochemical Applications
- Electrochemical Properties Study : Research has been conducted to understand the electrochemical properties and reactions of sulfur-containing organoboron compounds related to this chemical, which could have implications in electrochemical synthesis and analysis (Tanigawa et al., 2016).
Mécanisme D'action
Target of Action
It is known that phenylboronic ester derivatives, which this compound is a part of, are widely used in biology, organic synthesis, catalysis, and crystal engineering .
Mode of Action
Similar compounds have been used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They have also been used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
Phenylboronic acid, a related compound, has been used in the glycosylation of insulin and bound it to gel microspheres to regulate the rhythm of insulin .
Result of Action
Similar compounds have been used in the synthesis of intermediates for generating conjugated copolymers .
Action Environment
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-12-10-15(11-13-16)14-21-17-8-6-5-7-9-17/h5-13H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEMWKPHWXIWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine](/img/structure/B1399562.png)


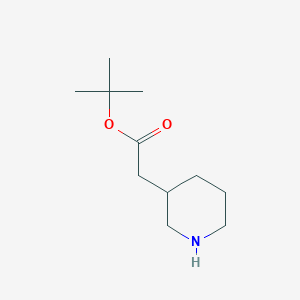
![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1399572.png)
![3-[(2,3-Difluorophenyl)methoxy]azetidine](/img/structure/B1399573.png)

